molecular formula C22H22ClN3O3 B2620884 N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine CAS No. 929849-57-0

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine

Cat. No.: B2620884
CAS No.: 929849-57-0
M. Wt: 411.89
InChI Key: PQROGMQNTCKCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine is a structurally complex molecule featuring a tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine core fused with a piperidine ring and a glycine moiety. This compound is a derivative of loratadine (a second-generation antihistamine), where the ethyl carboxylate group in loratadine is replaced by a glycine-containing carbamate linkage . The benzo[5,6]cyclohepta[1,2-b]pyridine scaffold is critical for pharmacological activity, particularly in targeting histamine H1 receptors .

Properties

IUPAC Name

2-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c23-17-5-6-18-16(12-17)4-3-15-2-1-9-24-21(15)20(18)14-7-10-26(11-8-14)22(29)25-13-19(27)28/h1-2,5-6,9,12H,3-4,7-8,10-11,13H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQROGMQNTCKCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)NCC(=O)O)C4=C1C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine involves multiple steps, starting with the preparation of the benzo-cyclohepta-pyridine core. This core is synthesized through a series of cyclization reactions, followed by chlorination. The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the glycine moiety is attached through an amide bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine involves its interaction with specific molecular targets and pathways. It is believed to modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Key Observations :

  • Loratadine : The ethyl carboxylate group enhances lipophilicity, favoring blood-brain barrier penetration, but may increase central nervous system (CNS) side effects .
  • Alkylated Analog (5bl) : The n-pentyl chain in 5bl increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
  • Target Compound : The glycine moiety introduces polarity, likely enhancing water solubility compared to loratadine. This modification could reduce CNS penetration, minimizing sedative effects .

Physicochemical Properties

Data from synthetic studies and commercial sources highlight differences in melting points, solubility, and spectral characteristics:

Compound Name Melting Point (°C) ¹H-NMR Key Peaks (δ, ppm) Solubility Trends Source
Loratadine 134–136 1.25 (t, 3H, CH₂CH₃), 4.15 (q, 2H) Low in water, high in DMSO
Compound 4b 221.7–222.8 8.56 (s, 1H, Ar-H), 2.90 (m, 4H) Insoluble in H₂O
Compound 4c >230 8.40 (d, 2H, Ar-H), 3.10 (m, 4H) Insoluble in H₂O
Target Compound* Not reported Expected: ~3.5 (NH₂), ~8.1 (COOH) Moderate in polar solvents Inferred

Pharmacological Implications

While biological data for the target compound is absent in the evidence, structural comparisons suggest:

  • Receptor Selectivity : The glycine group may reduce affinity for CNS H1 receptors compared to loratadine, aligning with trends seen in polar derivatives .
  • Metabolic Stability : Sulfonyl and nitro groups in 4b/4c may increase susceptibility to enzymatic reduction, whereas the glycine carbamate could undergo hydrolysis to active metabolites .

Biological Activity

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine is a compound of interest due to its potential biological activity and therapeutic applications. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies.

Molecular Formula: C22H23ClN2O2
Molecular Weight: 382.88 g/mol
CAS Number: 79794-75-5

Structural Characteristics

The compound features a complex structure that includes a piperidine ring and a benzo[5,6]cyclohepta moiety. The presence of the chloro group is significant for its biological activity.

Research indicates that compounds similar to N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine may interact with various biological targets:

  • Antihistaminic Activity : Similar compounds have been shown to exhibit antihistamine properties, which can be attributed to their ability to block H1 receptors. This suggests potential applications in treating allergic reactions and conditions such as asthma.
  • Inhibition of Phospholipases : Some studies have indicated that related compounds can inhibit phospholipase A2 (PLA2), which is involved in the inflammatory response. Inhibition of PLA2 could lead to reduced inflammation and pain relief .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter levels or protecting neuronal cells from apoptosis.

Pharmacological Studies

A study examining the effects of related compounds on various cell lines demonstrated significant cytotoxicity against cancer cells, suggesting a potential role in oncology . The compound's ability to induce apoptosis in these cells was noted as a key mechanism.

Antihistaminic Efficacy

In clinical trials involving loratadine (a compound structurally similar to N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine), it was found effective in reducing symptoms of allergic rhinitis without causing sedation . This suggests that N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine may similarly provide therapeutic benefits with minimal side effects.

Inhibition Studies

A screening assay for PLA2 inhibitors revealed that related compounds could effectively inhibit this enzyme at low concentrations (IC50 values < 1 mM), indicating their potential for treating inflammatory diseases .

Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AntihistaminicBlocks H1 receptors
PLA2 InhibitionReduces inflammatory response
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectionModulates neurotransmitter levels

Q & A

Q. What synthetic methodologies are most effective for preparing derivatives of this compound, and how can intermediates be characterized?

  • Methodology : Use reductive coupling with low-valent titanium catalysts to fuse the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridinone core with piperidine esters. Key intermediates (e.g., ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[...]pyridin-11-ylidene)piperidine-1-carboxylate) can be synthesized via Grignard alkylation and oxidation steps .
  • Characterization : Confirm regiochemistry and purity via ¹H NMR (e.g., CDCl₃ at 400 MHz for methyl/ethyl esters) and TLC (Rf values using petroleum ether/EtOAc eluents) .

Q. How is the compound structurally validated, and what analytical techniques resolve ambiguities in stereochemistry?

  • Approach : Employ X-ray crystallography for unambiguous stereochemical assignment. For routine analysis, use HPLC (C18 columns, acetonitrile/water gradients) to assess purity and stability under stressed conditions (e.g., thermal degradation) .
  • Advanced NMR : 2D NMR (COSY, NOESY) to confirm piperidine ring conformation and substituent orientation .

Advanced Research Questions

Q. What strategies optimize Structure-Activity Relationships (SAR) for farnesyl protein transferase (FPT) inhibition?

  • Methodology : Synthesize analogs with substitutions at the pyridine ring’s 3-position (e.g., Br, Cl, or methyl groups). Test FPT inhibition via in vitro assays (IC₅₀ values) and correlate with molecular docking using Catalyst software to identify hydrophobic/hydrogen-bonding pharmacophores .
  • Key Findings : Bulky substituents (e.g., tert-butyl) reduce activity, while halogenation (Br/Cl) enhances potency. N-oxide derivatives improve metabolic stability and oral bioavailability .

Q. How can metabolic instability of lead compounds be addressed during preclinical development?

  • Approach : Conduct in vivo metabolite profiling (e.g., LC-MS/MS in mice/monkeys) to identify oxidation or glucuronidation sites. Modify vulnerable positions (e.g., pyridylacetyl groups) by introducing N-methylation or carboxamido substituents .
  • Case Study : 3-Bromo-8-chloro derivatives showed reduced hepatic clearance and improved pharmacokinetics in cynomolgus monkeys .

Q. What computational tools predict binding affinity to FPT, and how are discrepancies between in silico and in vitro data resolved?

  • Workflow : Generate 3D-QSAR models using Catalyst or Schrödinger Suite. Validate hypotheses with free-energy perturbation (FEP) calculations. Cross-check with SPR (surface plasmon resonance) to verify binding kinetics for outliers .
  • Example : A five-feature Catalyst model (hydrophobic/hydrogen-bond regions) identified dihydrobenzothiophene derivatives as novel FPT inhibitors, confirmed via SPR .

Q. How are synthetic yields improved for halogenated derivatives, and what challenges arise in scaling up?

  • Optimization : Screen reaction conditions (e.g., Ir-photocatalyzed C–H functionalization at 40°C for 24h) to enhance regioselectivity. Use TTMS (trimethylsilyl triflate) as a mild Lewis acid to minimize side reactions .
  • Challenges : Bromination at the 3-position requires strict anhydrous conditions to avoid hydrolysis. Scale-up necessitates flow chemistry for heat dissipation .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antihistamine activity of 8-chloro derivatives?

  • Resolution : Activity differences arise from stereochemical variations (e.g., 11R vs. 11S configurations) and carbamate vs. free amine functionalities. Compare in vivo histamine challenge tests in guinea pigs (terfenadine as a positive control) .
  • Key Insight : Ethoxycarbonyl derivatives (e.g., loratadine) retain potency without CNS side effects due to reduced blood-brain barrier penetration .

Q. How do substituent effects on the piperidine ring influence biological activity across studies?

  • Analysis : Piperidine N-ethoxycarbonyl groups enhance metabolic stability but reduce FPT affinity. Contrast SAR trends between antihistamine (H1 receptor) and FPT targets using radioligand displacement assays .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing stereoisomeric intermediates?

  • Guidelines : Use chiral auxiliaries (e.g., Evans oxazolidinones) during reductive coupling. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H columns) .
  • Documentation : Report detailed reaction parameters (e.g., TiCl₄ stoichiometry, solvent purity) to minimize batch variability .

Q. How are degradation products identified and quantified during stability studies?

  • Protocol : Stress testing (40°C/75% RH for 6 months) followed by LC-MS to detect impurities (e.g., dechlorinated byproducts or piperidine ring-opened species) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.